molecular formula C21H25N3O5S B2567120 N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methylphenyl)methyl]ethanediamide CAS No. 872881-40-8

N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methylphenyl)methyl]ethanediamide

Cat. No.: B2567120
CAS No.: 872881-40-8
M. Wt: 431.51
InChI Key: MBBRKTIIADLHNK-UHFFFAOYSA-N
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Description

N-{[3-(Benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methylphenyl)methyl]ethanediamide is a synthetic small molecule of significant interest in medicinal chemistry and chemical biology research. The core structure of this compound incorporates a 1,3-oxazinan-2-yl scaffold, a six-membered heterocycle that is a subject of ongoing investigation for its potential as a privileged structure in drug discovery. This molecule is functionalized with benzenesulfonyl and benzyl groups linked via an ethanediamide (oxalamide) spacer, a motif known to contribute to molecular recognition and binding affinity in protein-ligand interactions. The specific research applications and biological targets for this compound are an active area of scientific inquiry. Researchers are exploring its potential utility as a key intermediate in organic synthesis or as a novel pharmacophore in the development of new therapeutic agents. Its structural features make it a compelling candidate for high-throughput screening campaigns and structure-activity relationship (SAR) studies aimed at discovering new modulators of biologically relevant targets. Further investigation is required to fully elucidate its precise mechanism of action and specific research value. This compound is intended for laboratory research purposes only.

Properties

IUPAC Name

N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-[(2-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-16-8-5-6-9-17(16)14-22-20(25)21(26)23-15-19-24(12-7-13-29-19)30(27,28)18-10-3-2-4-11-18/h2-6,8-11,19H,7,12-15H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBRKTIIADLHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(2-methylphenyl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the oxazinan ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The benzenesulfonyl group is then introduced via sulfonylation reactions, followed by the attachment of the ethanediamide moiety through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(2-methylphenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(2-methylphenyl)methyl]ethanediamide has diverse applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or inhibitor in biochemical assays.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(2-methylphenyl)methyl]ethanediamide exerts its effects involves interactions with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The oxazinan ring and ethanediamide backbone may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

Key analogs differ in sulfonyl substituents and aromatic side chains (Table 1):

Compound Name Sulfonyl Group Aromatic Side Chain Molecular Formula Molecular Weight Reference
Target Compound Benzenesulfonyl 2-Methylphenylmethyl C₂₃H₂₇N₃O₅S 481.55*
N-({3-[(4-Fluorophenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-[2-(2-methoxyphenyl)ethyl]ethanediamide 4-Fluorobenzenesulfonyl 2-Methoxyphenylethyl C₂₂H₂₆FN₃O₆S 479.52
N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide 4-Fluorobenzenesulfonyl 2-Methylpropyl C₁₇H₂₄FN₃O₅S 401.45
N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide 4-Fluoro-2-methylphenylsulfonyl 2-Methoxybenzyl C₂₃H₂₆FN₃O₆S 515.54

*Calculated molecular weight for the target compound based on structural analysis.

Key Observations:

The 4-fluoro-2-methylphenylsulfonyl group () adds steric hindrance, which may influence binding affinity in biological targets.

Aromatic Side Chains: 2-Methylphenylmethyl (target) vs. 2-Methylpropyl () lacks aromaticity, reducing π-π stacking interactions but improving solubility.

Hypothesized Bioactivity (Based on Structural Analog Data):
  • Anticancer Potential: Sulfonamide derivatives (e.g., ) often inhibit carbonic anhydrases or tyrosine kinases. Fluorine substituents () may enhance blood-brain barrier penetration.
  • Antimicrobial Activity : The 2-methylphenyl group in the target compound could improve membrane permeability compared to methoxy-substituted analogs .
Physicochemical Comparisons:
Property Target Compound 4-Fluorobenzenesulfonyl Analog 4-Fluoro-2-methylphenylsulfonyl Analog
LogP (Predicted) ~3.2 ~2.8 ~3.5
Water Solubility Low Moderate Low
Hydrogen Bond Donors 3 3 3

Biological Activity

N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methylphenyl)methyl]ethanediamide is a compound with significant potential in biological applications, particularly in cancer research and antimicrobial activity. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C20H30N4O6S
  • Molecular Weight : 454.5 g/mol
  • CAS Number : 872881-07-7

The compound's biological activity is largely attributed to its ability to interact with specific molecular targets, such as enzymes and cellular receptors. The benzenesulfonyl group enhances binding affinity, while the oxazinan structure contributes to its stability and reactivity.

Anticancer Activity

Recent studies have highlighted the compound's potential as a tubulin inhibitor, which is crucial for cancer treatment.

Case Study: Tubulin Inhibition

A study focused on a series of oxazinonaphthalene derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various human cancer cell lines, including:

  • MCF-7 (human breast cancer)
  • A2780 (human ovarian carcinoma)

The most potent compounds in this series induced cell cycle arrest at the G2/M phase and inhibited tubulin polymerization in a dose-dependent manner, suggesting a similar mechanism might be expected for our compound of interest .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promise as an antimicrobial agent. Research indicates that derivatives of this compound can inhibit bacterial growth effectively.

Comparative Analysis of Antimicrobial Activity

Compound NameMolecular FormulaBiological Activity
This compoundC20H30N4O6SAntimicrobial
N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(propyl)ethanediamideC20H24FNO4SAntimicrobial
N-{[3-(trifluoromethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(butyl)ethanediamideC21H25F3N3O4SAnticancer

This table illustrates the diversity in biological activities among related compounds, emphasizing the potential for further exploration of this compound in therapeutic applications.

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